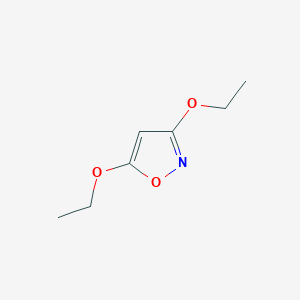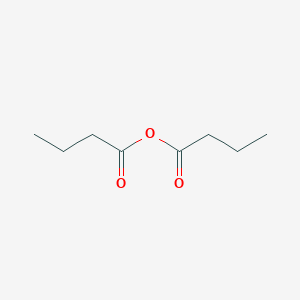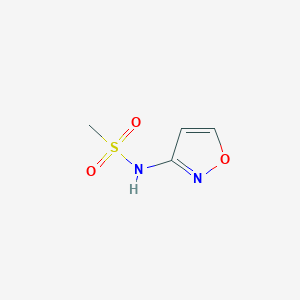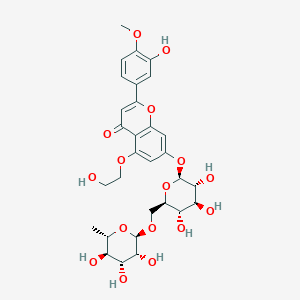
Hidrosmin
Overview
Description
Venosmil is a pharmaceutical compound containing the active ingredient Hidrosmin, which is a synthetic bioflavonoid. It is primarily used for the treatment of chronic venous insufficiency, a condition characterized by poor blood flow in the veins, particularly in the lower extremities. Venosmil helps in relieving symptoms such as pain, heaviness, swelling, and varicose veins .
Scientific Research Applications
Venosmil has a wide range of scientific research applications, including:
Chemistry: Hidrosmin is studied for its chemical properties and potential as a precursor for synthesizing other bioflavonoids.
Biology: Research focuses on the biological effects of this compound, including its impact on cellular processes and its potential as an antioxidant.
Medicine: Venosmil is used in clinical studies to evaluate its efficacy in treating chronic venous insufficiency and other vascular disorders. It is also investigated for its potential benefits in reducing inflammation and improving blood flow.
Industry: this compound is used in the formulation of pharmaceutical products aimed at treating vascular conditions.
Safety and Hazards
When handling Hidrosmin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
The exact mechanism of action of Hidrosmin is not fully understood, but it is believed to involve several key processes:
Reduction of Capillary Permeability: this compound reduces the permeability of capillaries, preventing fluid leakage and reducing edema.
Increase in Red Blood Cell Deformability: this compound enhances the flexibility of red blood cells, improving blood flow.
Contraction of Smooth Muscle in Vein Walls: this compound induces gradual and sustained contraction of smooth muscle in the vein walls, improving venous tone.
Improvement of Lymphatic Flow: this compound dilates lymphatic vessels and increases lymphatic flow, aiding in the reduction of swelling
Similar Compounds:
Diosmin: Another bioflavonoid used for treating venous insufficiency. It has similar pharmacological properties but may differ in its potency and duration of action.
Hesperidin: A flavonoid with antioxidant and anti-inflammatory properties, used in combination with other compounds for vascular health.
Uniqueness of Venosmil: Venosmil is unique due to its specific formulation and the presence of this compound, which has been shown to have distinct pharmacological effects. Its ability to improve venous tone, reduce capillary permeability, and enhance lymphatic flow makes it a valuable therapeutic option for chronic venous insufficiency .
Biochemical Analysis
Biochemical Properties
Hidrosmin is a type of flavonoid . Flavonoids are phenolic compounds that interact with various enzymes, proteins, and other biomolecules. It has been found to have vasculoprotective effects .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. In two different mouse models of diabetes, this compound improved endothelial dysfunction and atherogenesis . It markedly improved vascular function in aorta and mesenteric arteries without affecting vascular structural properties .
Molecular Mechanism
It has been proposed that the molecular mechanism of this compound bioactivity in vascular cells may involve the regulation of NF-κB and STAT, key transcription factors underpinning inflammatory, oxidative and senescent processes in diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have time-dependent effects. For instance, it was found to induce eNOS phosphorylation at Ser1177, with a maximal effect at 90 minutes .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. In a type 2 diabetes model of leptin-receptor-deficient mice, orally administered this compound (600 mg/kg/day) for 16 weeks markedly improved vascular function .
Metabolic Pathways
It is known that flavonoids, the class of compounds that this compound belongs to, can modulate energy metabolism by inducing sirtuin 1 gene expression and AMP-activated protein kinase phosphorylation .
Subcellular Localization
It is known that flavonoids can be localized in various compartments within the cell depending on their specific structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hidrosmin, the active ingredient in Venosmil, is synthesized through a series of chemical reactions involving flavonoid precursors. The synthesis typically involves the hydroxylation of flavonoid compounds to produce this compound. The reaction conditions include the use of specific catalysts and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity. The raw materials are subjected to rigorous quality control measures, and the synthesis is carried out in reactors designed to handle large volumes. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hidrosmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological effects. These derivatives are studied for their potential therapeutic applications .
properties
IUPAC Name |
5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLWVOTXWXNAM-WTNNCJBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151237 | |
| Record name | Hidrosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115960-14-0 | |
| Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hidrosmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hidrosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hidrosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIDROSMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: While the exact mechanism of action is still being investigated, Hidrosmin appears to exert its effects through multiple pathways. Research suggests it improves endothelial dysfunction by stimulating endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. [] This NO release induces vasodilation, improving blood flow. [] Additionally, this compound exhibits anti-inflammatory effects, potentially by suppressing the activation of NF-κB and modulating inflammatory signaling pathways in various cell types, including vascular smooth muscle cells and renal cells. [, ] Furthermore, it demonstrates antioxidant properties by reducing pro-oxidant enzymes and enhancing antioxidant gene expression. []
ANone: While the provided abstracts do not contain specific spectroscopic data, this compound, also known as 5-O-(beta-hydroxyethyl) diosmin, is a semi-synthetic flavonoid derived from diosmin. Its molecular formula is C28H32O16 and its molecular weight is 608.5 g/mol.
ANone: The provided research focuses primarily on the biological effects of this compound. Information about material compatibility and stability under various conditions is not discussed in these studies.
ANone: The provided research does not indicate this compound possesses catalytic properties. Its therapeutic potential stems from its biological activity rather than catalytic function.
A: One study employed computational methods to explore this compound's potential as a β-lactamase inhibitor. [] Molecular docking simulations revealed that this compound interacts with conserved residues in the substrate-binding pocket of β-lactamases. [] Further research employing computational chemistry could be valuable in exploring its interactions with other potential targets and optimizing its structure for improved activity.
ANone: The provided research primarily focuses on the therapeutic potential of this compound. Detailed information regarding specific SHE regulations, compliance measures, risk minimization strategies, and responsible practices associated with its production, handling, or disposal is not discussed in these studies.
ANone: The provided research does not provide a comprehensive overview of this compound's PK/PD profile, including specific details on its ADME characteristics. Further research is needed to fully elucidate its pharmacokinetic properties and their relationship to its in vivo activity and efficacy.
A: Multiple studies demonstrate the in vivo efficacy of this compound in various animal models. In a type 2 diabetes mouse model, oral this compound administration improved vascular function without affecting vascular structure. [] In a type 1 diabetes mouse model, this compound reduced atherosclerotic plaque size and lipid content, increased plaque stability markers, and decreased inflammation, senescence, and oxidative stress markers in the aorta. [] It also showed nephroprotective effects in a diabetic nephropathy mouse model by reducing albuminuria, renal damage, and inflammatory markers. [] Additionally, this compound reduced edema formation in rat models of thermal injury and acute lymphoedema. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



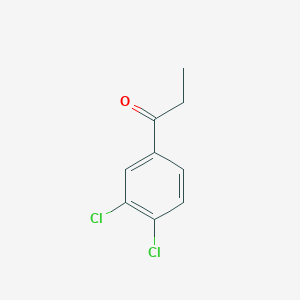
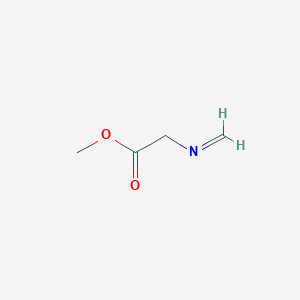
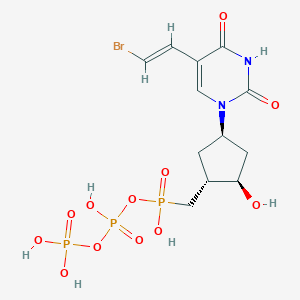

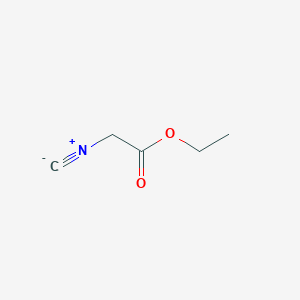

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
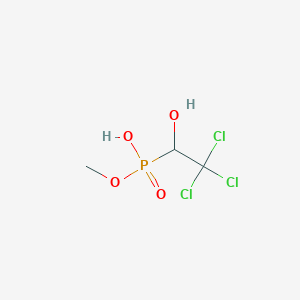
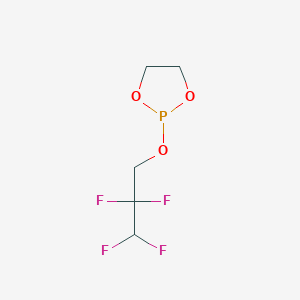
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

